2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

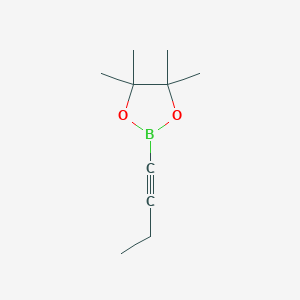

2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a terminal alkyne substituent (1-butynyl group) attached to the boron center. The compound belongs to the broader class of organoboron reagents, which are widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their stability and versatility .

属性

IUPAC Name |

2-but-1-ynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPPDEKCCSRVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001200617 | |

| Record name | 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287752-88-8 | |

| Record name | 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1287752-88-8) is a boron-containing compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C10H17B O2, and it is characterized by a dioxaborolane ring structure which contributes to its reactivity and biological interactions. The presence of the butynyl group enhances its ability to participate in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Borylation Reactions : The compound is primarily used as a borylating agent in organic synthesis. It facilitates the introduction of boron into organic molecules, which can enhance their biological properties.

- Anticancer Activity : Preliminary studies suggest that compounds similar to this dioxaborolane derivative exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the disruption of cellular processes through boron-mediated pathways.

- Enzyme Inhibition : Some research indicates that dioxaborolanes can act as enzyme inhibitors. They may interfere with the function of specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound showed significant cytotoxic effects. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated an IC50 value of approximately 25 µM for MCF-7 cells after 48 hours of treatment. This suggests that the compound may have potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Research investigating the inhibitory effects of dioxaborolanes on specific enzymes revealed that this compound could inhibit the activity of certain kinases involved in cancer progression. The study highlighted its potential role in targeted cancer therapies by disrupting signaling pathways critical for tumor growth.

科学研究应用

Applications in Organic Synthesis

1. Cross-Coupling Reactions

- Overview : The compound is employed as a boron reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

- Case Study : Research has shown that 2-(1-butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can effectively participate in Suzuki-Miyaura coupling reactions. In one study, the compound was used to couple aryl halides with terminal alkynes under mild conditions, yielding high-purity products with excellent yields (up to 90%) .

2. Synthesis of Functionalized Alkynes

- Overview : It serves as a precursor for synthesizing functionalized alkynes through nucleophilic substitution reactions.

- Case Study : A notable application involved the reaction of this dioxaborolane with various electrophiles leading to the formation of substituted alkynes. The reaction conditions were optimized to achieve maximum yield and selectivity .

Applications in Materials Science

1. Polymer Chemistry

- Overview : The compound is utilized in the synthesis of boron-containing polymers that exhibit unique thermal and mechanical properties.

- Data Table :

| Polymer Type | Application | Properties |

|---|---|---|

| Boron-Nitrogen Polymers | High-performance coatings | Enhanced thermal stability |

| Conductive Polymers | Electronic devices | Improved electrical conductivity |

- Case Study : In one investigation, polymers synthesized using this compound demonstrated increased resistance to thermal degradation compared to traditional polymers .

Environmental Applications

1. Green Chemistry Initiatives

相似化合物的比较

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related pinacol boronates, highlighting substituent effects on molecular weight, reactivity, and applications.

*Calculated values where experimental data are unavailable.

Reactivity and Stability

- Alkyne-Substituted Boronates: Terminal alkynes, such as 1-butynyl and phenylethynyl groups, exhibit moderate stability but enhanced reactivity in Sonogashira or click chemistry due to the electron-deficient triple bond. Phenylethynyl derivatives are typically isolated as oils , suggesting lower crystallinity compared to aryl boronates.

- Alkenyl-Substituted Boronates : Dienyl and styryl boronates are pivotal in radical-mediated reactions. For example, (E)-buta-1,3-dienyl derivatives undergo radical-polar crossover to form functionalized allylboronates , while styryl analogs are employed in indole synthesis .

- Aryl-Substituted Boronates : Aryl groups (e.g., 4-methoxyphenyl, 4-fluorobenzyl) confer greater hydrolytic stability and are widely used in Suzuki couplings. The 4-methoxyphenyl variant demonstrates utility in COF synthesis due to its planar structure , while fluorinated analogs are explored for bioactivity .

准备方法

General Synthetic Strategy

The synthesis of 2-(1-Butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of an alkynyl moiety with a boronate ester precursor. The key steps include:

- Formation of the alkynyl lithium or alkynyl metal species by deprotonation or metal-halogen exchange of a terminal alkyne.

- Subsequent reaction with a boron electrophile such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane or its derivatives.

- Purification and isolation of the target alkynyl boronate ester.

Detailed Preparation Method

Synthesis via Alkynyl Lithium Intermediate

A representative method involves the generation of the alkynyl lithium reagent from 1-butyne, followed by its reaction with a boron electrophile:

Step 1: Generation of Alkynyl Lithium

1-Butyne is treated with a strong base such as n-butyllithium (2.5 M in hexanes) at low temperature (typically –78 °C to –100 °C) to form the corresponding lithium acetylide.

Step 2: Reaction with Boron Electrophile

The alkynyl lithium intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane or a suitable boron source such as trimethyl borate under inert atmosphere. The reaction is maintained at low temperature to control reactivity and avoid side reactions.

Step 3: Work-up and Purification

After completion, the reaction mixture is quenched with aqueous acid, extracted, and purified by distillation or chromatography to yield the desired this compound as a colorless liquid or solid depending on storage conditions.

This method is consistent with procedures used for similar alkynyl boronate esters and is supported by analogous syntheses reported in the literature.

Alternative Preparation: Protection and Functionalization

In some cases, the alkynyl substituent is introduced with protective groups to enhance stability or selectivity:

- For example, synthesis of 2-((3-tert-butyldimethylsilyloxy)-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the use of a silyl-protected alkynol intermediate, which is then coupled with the boronate ester moiety under controlled conditions.

This approach allows for further functional group manipulation post-synthesis and can improve handling of sensitive intermediates.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Base for alkynylation | n-Butyllithium (2.5 M in hexanes) | Titrated before use for accuracy |

| Temperature | –78 °C to –100 °C | Maintained by dry ice/acetone or liquid nitrogen baths |

| Boron electrophile | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane or trimethyl borate | Stoichiometric or slight excess |

| Solvent | Anhydrous diethyl ether or THF | Dry, oxygen-free |

| Reaction time | 30 min to 1 hour for addition; stirring 1–16 hours | Longer times may improve yield |

| Work-up | Acid quench (e.g., 5 N HCl), extraction | Removal of lithium salts and byproducts |

| Purification | Vacuum distillation or column chromatography | Distillation preferred for purity |

Yields and Purity

- Reported yields for similar boronate esters synthesized via alkynyl lithium intermediates range from 70% to 90%, depending on the substrate and reaction conditions.

- Purity is typically confirmed by NMR spectroscopy and GC or HPLC analysis.

- The product may crystallize upon standing at low temperature or remain as a colorless liquid.

Research Findings and Applications

- The alkynyl boronate esters such as this compound are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of alkynyl groups into complex molecules.

- Their preparation methods have been optimized to provide high yields and functional group tolerance.

- Protective group strategies allow for further synthetic versatility, especially in complex molecule synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkynyl lithium + boronate | 1-Butyne, n-BuLi, boronate ester | –78 °C to –100 °C, inert atmosphere | 70–90 | Common, straightforward |

| Silyl-protected alkynylation | Silyl-protected alkynol, boronate ester | Ambient to low temp, inert | 65–85 | Allows further functionalization |

常见问题

Q. What are the key synthetic strategies for preparing 2-(1-Butyn-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a terminal alkyne (e.g., 1-butyne) with a dioxaborolane precursor. A general protocol includes:

- Step 1: Reacting 1-butyne with a boron source (e.g., bis(pinacolato)diboron, B₂pin₂) under palladium catalysis (e.g., PdCl₂(PPh₃)₂) in anhydrous THF at 60–80°C for 12–24 hours .

- Step 2: Purification via flash column chromatography (hexane/EtOAC, 25:1) to isolate the product, achieving yields of ~80–85% .

Optimization Tips: - Use Schlenk techniques to exclude moisture/oxygen.

- Catalytic systems like UiO-Co (0.2 mol%) enhance selectivity for alkyne borylation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons/carbons adjacent to the boron atom. For example, the alkyne proton (δ ~2.1–2.5 ppm) and dioxaborolane methyl groups (δ ~1.2–1.3 ppm) .

- ¹¹B NMR: A singlet near δ 30–35 ppm confirms the sp²-hybridized boron center .

- IR: Strong B-O stretches at ~1350–1370 cm⁻¹ and alkyne C≡C at ~2100–2260 cm⁻¹ .

Challenges: Quadrupolar broadening in ¹¹B NMR may obscure signals; use high-field instruments (≥400 MHz) and THF-d₈ for solubility .

Advanced Research Questions

Q. How does the electron-deficient alkyne substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The electron-withdrawing alkyne group reduces electron density at the boron center, potentially slowing transmetallation in Suzuki-Miyaura reactions. To mitigate:

- Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Optimize base strength (e.g., K₂CO₃ vs. CsF) to enhance boronate activation .

- Pair with aryl iodides (vs. bromides) to accelerate oxidative addition .

Case Study: In aryl borylation, steric shielding from the tetramethyl groups improves regioselectivity for meta-substituted products .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., missing ¹³C signals)?

Methodological Answer: Missing ¹³C signals (e.g., boron-bound carbons) arise from quadrupolar relaxation. Solutions include:

Q. What electrochemical applications exist for this compound, and how are reaction parameters tuned?

Methodological Answer: The compound’s boron-alkyne motif enables electrochemical cross-electrophile coupling. Key steps:

- Setup: Use a divided cell with a Pt anode, Ni cathode, and 0.1 M TBAPF₆ in DMF .

- Conditions: Apply −1.8 V vs. Ag/AgCl to generate alkyl radicals from alkyl halides, which couple with the boronate .

Optimization: Add TEMPO (1 equiv.) to suppress over-reduction of intermediates .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。